Product packaging for 1-Naphthalenamine, 8-azido-(Cat. No.:CAS No. 2112-98-3)

1-Naphthalenamine, 8-azido-

Cat. No.: B8655640
CAS No.: 2112-98-3
M. Wt: 184.20 g/mol
InChI Key: CJSDHUZPFFYHDW-UHFFFAOYSA-N
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Description

Contextualization of Peri-Substituted Naphthalene (B1677914) Derivatives in Contemporary Organic Synthesis

Naphthalene derivatives substituted at the 1- and 8-positions, often referred to as peri-substituted naphthalenes, represent a unique class of aromatic compounds. wikipedia.org The rigid framework of the naphthalene skeleton forces these substituents into close proximity, typically around 2.5 Å apart. wikipedia.orgst-andrews.ac.uk This distance is within the van der Waals radius for many atoms, leading to significant steric strain and unusual chemical and physical properties not observed in other disubstituted aromatic systems, such as ortho-substituted benzene (B151609) derivatives where substituents are approximately 3.3 Å apart. wikipedia.org

This enforced proximity in peri-substituted naphthalenes dictates their reactivity, often facilitating intramolecular reactions and the formation of direct bonds between the two substituents to achieve a more relaxed geometry. st-andrews.ac.uk This unique structural feature has been exploited to create remarkable molecules with specific functions. wikipedia.org A classic example is 1,8-bis(dimethylamino)naphthalene, famously known as "Proton Sponge," which exhibits exceptionally high basicity due to the stabilization of the protonated form through intramolecular hydrogen bonding and relief of steric strain. wikipedia.org Similarly, 1,8-bis(dimethylboryl)naphthalene acts as a "hydride sponge" because of its high affinity for hydride ions. wikipedia.org

In contemporary organic synthesis, the peri-effect is utilized to construct novel and highly substituted naphthalene compounds. kiku.dk The steric hindrance can influence reaction selectivity and force molecules into specific conformations. kiku.dk This principle is applied in the development of new synthetic linkers and handles for solid-phase synthesis and in the stabilization of otherwise fleeting or highly reactive chemical species. st-andrews.ac.ukkiku.dk For instance, the peri-substitution pattern has been used to stabilize phosphine-phosphine donor-acceptor adducts that are typically unstable at room temperature. st-andrews.ac.uk The unusual fluorescence properties of 1,8-donor/acceptor-substituted naphthalenes, which can exhibit large Stokes shifts due to intramolecular charge transfer (ICT) in the excited state, are also a subject of intense research. mdpi.comresearchgate.net

Significance of Azido (B1232118) and Amino Functionalities in Molecular Design and Reactivity

The presence of both an azido (-N₃) and an amino (-NH₂) group on the same molecular scaffold, as in 1-Naphthalenamine, 8-azido-, provides a powerful combination of functionalities for molecular design and synthesis.

The amino group is a fundamental functional group in organic chemistry. In the context of naphthalene derivatives like 1,8-diaminonaphthalene (B57835) (a precursor to the title compound), amino groups serve as versatile building blocks for synthesizing more complex molecules, including pharmaceuticals, dyes, and materials. ontosight.airesearchgate.net They can act as nucleophiles, bases, or directing groups in electrophilic aromatic substitution. The amino groups in 1,8-diaminonaphthalene, for example, are key to synthesizing various heterocyclic systems like perimidines, which show a range of medicinal activities, including antifungal, antitumor, and antimicrobial properties. researchgate.netnih.gov Furthermore, the electronic properties of the amino group can impart fluorescence, making compounds containing it useful as sensors and in biological imaging. ontosight.airesearchgate.net

The azido group is a highly energetic and versatile functional group with a unique reactivity profile. highfine.com It is often described as a "masked" primary amine, as it can be readily and cleanly reduced to an amino group under specific conditions, often with high selectivity in the presence of other reducible groups. iris-biotech.de This stability towards many common reagents makes it an excellent protecting group for amines in multi-step syntheses. iris-biotech.de Organic azides are crucial in "click chemistry," particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the efficient and specific formation of triazoles to link different molecular fragments. researchgate.net Additionally, the photosensitivity of aryl azides is widely exploited. researchgate.net Upon photolysis, they can generate highly reactive nitrene intermediates, which can undergo a variety of reactions, making them useful as photoaffinity labels to study the structure and binding sites of biomolecules like proteins and enzymes. researchgate.netchalcogen.ro

The combination of these two groups in a peri-naphthalene system offers intriguing possibilities for creating complex, multifunctional molecules through sequential and orthogonal chemical transformations.

Historical Development and Emerging Research Frontiers for 1-Naphthalenamine, 8-azido-

The study of 1-Naphthalenamine, 8-azido- is closely linked to the chemistry of its parent compound, 1,8-diaminonaphthalene (1,8-DAN). ontosight.airesearchgate.net The synthesis of peri-naphthalenes often begins with the dinitration of naphthalene to yield 1,8-dinitronaphthalene (B126178), which is subsequently hydrogenated to produce 1,8-DAN. wikipedia.org Another route involves the nitration of naphthalene-1-sulfonic acid, followed by reduction. wikipedia.org

The direct synthesis of 8-azido-1-naphthalenamine has been described in the context of research into dehydro-aromatic intermediates. le.ac.uk Specifically, it was obtained as a product during the amination of naphtho[l,8-de]triazine with hydroxylamine-o-sulphonic acid. le.ac.uk This reaction pathway highlights the intricate rearrangement possibilities within strained peri-substituted systems. The 2-aminonaphthotriazine isomer was found to rearrange readily to 8-azido-1-naphthalenamine under alkaline conditions. le.ac.uk

Emerging research frontiers for 1-Naphthalenamine, 8-azido- and related compounds are focused on leveraging their unique combination of functional groups and their constrained geometry. Key areas of interest include:

Photochemistry: Aromatic azides are known to be photochemically active, decomposing upon irradiation to form reactive nitrenes. researchgate.netchalcogen.ro Research into the photolysis of 1-Naphthalenamine, 8-azido- could reveal novel reactive intermediates and pathways for synthesizing complex nitrogen-containing heterocyclic systems. The quantum yield for the photolysis of the related 1-azidonaphthalene (B1266176) is reported to be 1. researchgate.net

Synthesis of Heterocycles: The adjacent and reactive amino and azido groups are primed for intramolecular cyclization reactions. This could provide a direct route to novel fused heterocyclic systems that are otherwise difficult to access. The chemistry of 1,8-DAN, which is used to create perimidines, provides a strong precedent for this potential. researchgate.netnih.gov

Materials Science: The rigid naphthalene core combined with reactive handles makes it a candidate for incorporation into polymers and functional materials. Aromatic amine polymers, such as those derived from diaminonaphthalene, are known for their use in catalysis and materials science. nih.gov The azido group offers a site for "click" reactions, allowing the compound to be attached to surfaces or other polymer chains.

Probes and Sensors: The fluorescence properties often associated with naphthalene derivatives, particularly those with electron-donating (amino) and electron-withdrawing groups, suggest potential applications as chemical sensors or biological probes. mdpi.comresearchgate.net The azido group can be used for photoaffinity labeling, allowing the molecule to be covalently attached to a target after a specific binding event. researchgate.net

Data Tables

Table 1: Chemical Properties of 1-Naphthalenamine, 8-azido-

Property Value
CAS Number 2112-98-3 appchemical.comchem960.com
Molecular Formula C₁₀H₈N₄ appchemical.com
Molecular Weight 184.197 g/mol appchemical.com

| SMILES | [N-]=[N+]=Nc1cccc2c1c(N)ccc2 appchemical.com |

Table 2: Key Synthetic Applications of Amino and Azido Functionalities

Functional Group Key Applications in Molecular Design Research Examples
Amino (-NH₂) Group Building block for complex molecules and heterocycles (e.g., perimidines) ontosight.airesearchgate.net. Imparts fluorescence for sensor applications ontosight.ai. Acts as a directing group in synthesis researchgate.net. Used in the synthesis of pharmaceuticals, dyes, and materials with antifungal and antitumor properties. researchgate.netnih.gov

| Azido (-N₃) Group | "Masked" primary amine (stable protecting group) iris-biotech.de. Key component in "click chemistry" (azide-alkyne cycloaddition) researchgate.net. Photoaffinity labeling via photochemically generated nitrenes researchgate.net. | Used for peptide synthesis, bioconjugation, and studying protein structure and interactions. researchgate.netiris-biotech.de |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N4 B8655640 1-Naphthalenamine, 8-azido- CAS No. 2112-98-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2112-98-3

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

8-azidonaphthalen-1-amine

InChI

InChI=1S/C10H8N4/c11-8-5-1-3-7-4-2-6-9(10(7)8)13-14-12/h1-6H,11H2

InChI Key

CJSDHUZPFFYHDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=CC=C2)N=[N+]=[N-]

Origin of Product

United States

Sophisticated Synthetic Methodologies for 1 Naphthalenamine, 8 Azido and Its Precursors

Strategies for Regioselective Introduction of the Azido (B1232118) Group at the C-8 Position

The primary challenge in synthesizing 1-Naphthalenamine, 8-azido- lies in the selective introduction of the azide (B81097) functionality at the C-8 position while preserving the amino group at the C-1 position. This is typically achieved by starting from a common precursor, 1,8-diaminonaphthalene (B57835), and employing methods that can differentiate between the two amino groups.

Diazo Transfer Reactions from Naphthalen-1-amine Scaffolds

Diazo transfer reactions represent a powerful and direct method for converting primary amines into azides. This approach is particularly valuable for late-stage functionalization and is compatible with a wide range of functional groups. For the synthesis of 1-Naphthalenamine, 8-azido-, this strategy would typically involve the use of a mono-protected 1,8-diaminonaphthalene derivative, allowing the selective conversion of the remaining free amino group into an azide.

In recent years, imidazolium-based sulfonyl azides have emerged as safe and highly efficient reagents for diazo-transfer reactions. Reagents such as imidazole-1-sulfonyl azide hydrochloride or its tetrafluoroborate (B81430) salt are favored over traditional, more hazardous reagents like triflyl azide. The reaction mechanism involves the activation of the primary amine by the reagent, followed by the transfer of the diazo group. The added methyl group at the C-2 position of the imidazole (B134444) ring in some derivatives improves solubility in organic solvents and is expected to increase stability. The development of these reagents has expanded the scope of diazo-transfer reactions, making them applicable to complex molecules, including those on solid supports or conjugated to DNA.

Table 1: Examples of Imidazolium-Based Diazo-Transfer Reagents

Reagent Name Key Features Reference
Imidazole-1-sulfonyl azide hydrochloride Efficient and convenient diazo transfer reagent.
Imidazole-1-sulfonyl azide tetrafluoroborate salt Relatively safe reagent used for selective azidation of amino acids.
2,3-dimethyl-1H-imidazolium triflate Novel sulfonyl azide transfer agent.

Nucleophilic Substitution Approaches for Azide Formation

A classical and highly reliable method for preparing aromatic azides involves the diazotization of a primary aromatic amine followed by nucleophilic substitution with an azide salt. This strategy is directly applicable to the synthesis of 1-Naphthalenamine, 8-azido-, using 1,8-diaminonaphthalene as the starting material.

The process begins with the selective diazotization of one of the two amino groups in 1,8-diaminonaphthalene. This is typically achieved by treating the diamine with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid) at low temperatures (0–5 °C). This reaction forms a transient naphthalene-1-amino-8-diazonium salt. Subsequent treatment of this intermediate with an azide source, most commonly sodium azide (NaN₃), results in the displacement of the diazonium group (N₂) by the azide nucleophile (N₃⁻), yielding the desired 1-Naphthalenamine, 8-azido-. Careful control of stoichiometry and reaction conditions is crucial to prevent bis-diazotization.

Conversion from Related Nitrogen-Containing Functionalities

An alternative regioselective strategy involves starting with a naphthalene (B1677914) core that already contains different nitrogen functionalities at the C-1 and C-8 positions, such as 1-amino-8-nitronaphthalene. This precursor can be synthesized through the nitration of 1-naphthalenesulfonic acid to yield 1-sulfonic acid-8-nitronaphthalene, followed by reaction with iron powder and steam.

From 1-amino-8-nitronaphthalene, two primary routes can be envisioned:

Diazotization-Azidation followed by Reduction : The amino group at C-1 is first converted to an azide via the diazotization and nucleophilic substitution pathway described previously. This yields 8-azido-1-nitronaphthalene. The final step is the selective reduction of the nitro group at the C-1 position to an amine, which can be achieved using various reducing agents, such as catalytic hydrogenation or metal-acid combinations, to afford the final product.

Reduction followed by Diazotization-Azidation : The nitro group at C-8 is first reduced to an amino group, yielding 1,8-diaminonaphthalene. This route then converges with the nucleophilic substitution approach starting from the diamine.

This stepwise functional group manipulation provides a robust method for ensuring the correct placement of both the amino and azido groups.

Optimized Synthetic Routes to the 1-Naphthalenamine Core

The most critical precursor for the synthesis of 1-Naphthalenamine, 8-azido- is 1,8-diaminonaphthalene. This compound provides the foundational C10H6(NH2)2 structure with the nitrogen atoms correctly positioned at the peri-positions. The predominant synthetic route to 1,8-diaminonaphthalene involves the reduction of 1,8-dinitronaphthalene (B126178). The dinitro precursor is typically obtained as part of an isomeric mixture from the nitration of 1-nitronaphthalene.

Several methods have been optimized for the reduction of 1,8-dinitronaphthalene, with the goal of achieving high yield and purity.

Catalytic Hydrogenation : This method involves the hydrogenation of 1,8-dinitronaphthalene in a solvent like toluene, using a catalyst such as platinum on activated charcoal (Pt/C). The reaction is typically carried out under a constant hydrogen pressure at a moderate temperature. This process can achieve high yields of highly pure 1,8-diaminonaphthalene after purification by vacuum distillation.

Reduction with Hydrazine (B178648) Hydrate (B1144303) : An alternative to catalytic hydrogenation is the use of hydrazine hydrate as the reducing agent. This reaction is often catalyzed by iron-based compounds (e.g., ferric chloride hexahydrate) in the presence of activated carbon and a polar organic solvent like methanol (B129727) or ethanol. This method offers mild reaction conditions and can produce the final product in high yield and purity after purification.

Table 2: Comparison of Synthetic Methods for 1,8-Diaminonaphthalene

Method Reducing Agent Catalyst Solvent Temperature (°C) Yield (%) Purity (%) Reference
Catalytic Hydrogenation Hydrogen gas (10 bars) 1% Pt/C Toluene 50 86 98-99
Hydrazine Reduction Hydrazine hydrate (80%) FeCl₃·6H₂O / Activated Carbon Methanol 75 91.2 99.4
Hydrazine Reduction Hydrazine hydrate (100%) Pre-made catalyst Ethanol 70 96.46 >99.5

These optimized routes provide efficient access to the key 1,8-diaminonaphthalene intermediate, which serves as the primary starting point for the subsequent regioselective introduction of the azido group to form 1-Naphthalenamine, 8-azido-.

Catalytic Hydrogenation of Nitro-Naphthalene Precursors

A primary and industrially significant route to obtaining the 1,8-diaminonaphthalene scaffold, a direct precursor to 1-naphthalenamine, 8-azido-, is the catalytic hydrogenation of 1,8-dinitronaphthalene. wikipedia.orgchemicalbook.com This reduction method is favored for its efficiency and cleaner reaction profiles compared to older techniques like iron powder reduction, which generate significant waste. chemicalbook.comgoogle.com The process involves the reduction of both nitro groups to amines, typically under a hydrogen atmosphere in the presence of a metal catalyst. justia.com

The choice of catalyst, solvent, and reaction conditions (temperature and pressure) is critical to achieving high yields and selectivity. A variety of known hydrogenation catalysts are effective, with noble metals such as palladium and platinum on activated charcoal supports being commonly used. justia.comgoogleapis.com Non-noble metal catalysts have also been developed, offering a cost-effective alternative. For instance, a novel catalyst comprising metallic nickel and selenium as cocatalysts on an activated carbon carrier (20%Ni-Se/AC) has demonstrated high selectivity of up to 99%. google.com The reaction is typically carried out in organic solvents, including aniline, o-toluidine, ethanol, or dioxane. justia.comgoogleapis.com

Detailed research findings on the catalytic hydrogenation of 1,8-dinitronaphthalene are summarized in the table below.

CatalystSolventTemperature (°C)Hydrogen Pressure (bars)Yield (%)Reference
5% Palladium on activated charcoalo-Toluidine1001090.9 justia.com
5% Palladium on activated charcoalAniline10010- justia.com
1% Platinum on activated charcoal-50-709-1086 (97 total) justia.com
20% Ni-Se/AC---(99% selectivity) google.com

Bucherer-Type Reactions for Aminonaphthalene Synthesis

The Bucherer reaction is a versatile and reversible chemical reaction used for the synthesis of naphthylamines from naphthols. wikipedia.orgyoutube.com Discovered by French chemist Robert Lepetit in 1898 and later explored for its reversibility and industrial potential by German chemist Hans Theodor Bucherer, this reaction is a cornerstone in the synthesis of dye precursors. wikipedia.orgyoutube.com The process involves treating a naphthol with ammonia (B1221849) and an aqueous sodium bisulfite solution. youtube.com

The reaction mechanism proceeds through a series of steps. Initially, a proton adds to an electron-rich carbon of the naphthol, leading to a resonance-stabilized intermediate. A bisulfite anion then adds to the naphthalene system, forming a tetralone sulfonic acid derivative. This intermediate undergoes nucleophilic attack by ammonia (or an amine), followed by dehydration and subsequent elimination of sodium bisulfite to yield the final naphthylamine product. wikipedia.org

While widely used for various aminonaphthalene derivatives, the Bucherer reaction can be employed for either the forward reaction (naphthol to naphthylamine) or the reverse reaction (naphthylamine to naphthol), depending on the reaction conditions. youtube.comorganicreactions.org This adaptability makes it a valuable tool in the broader synthesis of aminonaphthalene compounds that can serve as precursors in more complex synthetic schemes. researchgate.net

Synthesis of Advanced Precursors and Intermediates for 1-Naphthalenamine, 8-azido-

The creation of 1-naphthalenamine, 8-azido- can be approached through advanced intermediates where one of the desired functional groups (or a precursor) is already in place. This strategy allows for more controlled and selective introduction of the second functional group.

Halogenated naphthalenes, such as 8-bromonaphthalen-1-amine (B1268476), are critical intermediates. The halogen atom can serve as a leaving group for nucleophilic substitution to introduce the azide moiety, or the amino group can be chemically transformed. A documented synthesis of 8-bromonaphthalen-1-amine involves a Schmidt-type reaction starting from 8-bromo-1-naphthoic acid. nih.gov

In this procedure, sodium azide is added portion-wise to a suspension of 8-bromo-1-naphthoic acid in a mixture of concentrated sulfuric acid and chloroform (B151607) at 45°C. The reaction mixture is stirred and then made alkaline with aqueous ammonia. The product is extracted with chloroform and purified by recrystallization from petroleum ether, yielding pink crystals of 8-bromonaphthalen-1-amine with a reported yield of 73%. nih.gov This method provides a direct route to an intermediate containing both the amino group and a halogen handle for further functionalization.

Sulfonated naphthalenes serve as important synthetic entry points for preparing 1,8-disubstituted derivatives. The sulfonic acid group can direct the position of subsequent substitutions, such as nitration, and can be removed or replaced in later steps if necessary. A key intermediate that can be prepared via this route is 1-naphthylamine-8-sulfonic acid.

The synthesis begins with the sulfonation of naphthalene in sulfuric acid to produce 1-naphthalenesulfonic acid. google.comgoogle.com This product is then subjected to nitration using a mixed acid of nitric and sulfuric acid, which selectively introduces a nitro group at the C8 position to yield 1-sulfonic acid-8-nitronaphthalene. The final step is the reduction of the nitro group to an amine, typically using iron powder and steam, which generates 1-naphthylamine-8-sulfonic acid. google.comgoogle.com This intermediate possesses the desired 1,8-substitution pattern, with the amino group in place and a sulfonic acid group that can be involved in further synthetic transformations.

The preparation of N-alkylated analogues of 1,8-diaminonaphthalene is another important synthetic strategy, often used to modify the properties of the final compound or to introduce protecting groups. A robust method for preparing N,N'-dialkyl-1,8-naphthalene diamines involves a multi-step process proceeding through a perimidine intermediate. google.com

This novel process begins with the condensation of 1,8-diaminonaphthalene with a ketone, such as acetone (B3395972) or 3-methyl-2-butanone, in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction forms a 2,3-dihydro-2,2-dialkylperimidine. The perimidine is then alkylated at both nitrogen atoms using an alkylating agent like an alkyl iodide (e.g., n-butyl iodide, n-octyl iodide) in the presence of a base such as potassium carbonate. The final step is the hydrolysis of the resulting 2,3-dihydro-1,3-dialkyl-2,2-dialkylperimidine with a strong aqueous acid, which removes the ketone protecting group and yields the desired N,N'-dialkyl-1,8-naphthalene diamine. google.com

Examples of this synthetic approach are detailed in the table below.

Starting DiamineKetoneAlkylating AgentFinal ProductReference
1,8-Naphthalene diamine3-Methyl-2-butanonen-Butyl iodideN,N'-Dibutyl-1,8-naphthalene diamine google.com
1,8-Naphthalene diamineAcetonen-Octyl iodideN,N'-Dioctyl-1,8-naphthalene diamine google.com

Elucidation of Reactivity Patterns and Mechanistic Pathways for 1 Naphthalenamine, 8 Azido

Transformations Involving the Azido (B1232118) Group

The azide (B81097) moiety is a versatile functional group known for its participation in a variety of chemical transformations. In the context of 1-Naphthalenamine, 8-azido-, the reactivity is predominantly centered around the azide, enabling cycloadditions, reductions, and photochemical reactions.

Huisgen 1,3-Dipolar Cycloaddition Reactions

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of click chemistry, providing an efficient route to 1,2,3-triazoles. This reaction involves the treatment of an organic azide with a dipolarophile, most commonly an alkyne.

The copper(I)-catalyzed version of the Huisgen cycloaddition is a highly reliable and regioselective reaction that exclusively yields 1,4-disubstituted 1,2,3-triazoles. The reaction's efficiency is attributed to the ability of copper(I) to activate the terminal alkyne, thereby lowering the activation energy of the cycloaddition. For 1-Naphthalenamine, 8-azido-, the CuAAC reaction offers a straightforward method for conjugation with various alkyne-containing molecules. The reaction is characterized by its high yields, mild reaction conditions, and tolerance to a wide array of functional groups. The proximity of the amino group at the 1-position can potentially influence the catalytic cycle through coordination with the copper catalyst, although specific studies on this effect for this molecule are not extensively documented.

Table 1: Representative CuAAC Reactions of Aryl Azides

Entry Alkyne Substrate Catalyst/Ligand Solvent Yield (%)
1 Phenylacetylene CuSO₄·5H₂O / Sodium Ascorbate tBuOH/H₂O >95
2 Propargyl alcohol CuI / DIPEA THF 98

Note: This table represents typical conditions for CuAAC with aryl azides and serves as a general reference.

To circumvent the potential cytotoxicity of copper catalysts in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes cyclooctynes, which possess significant ring strain that dramatically accelerates the cycloaddition with azides without the need for a catalyst. The reaction of 1-Naphthalenamine, 8-azido- with various strained alkynes, such as dibenzocyclooctynes (DBCO) or bicyclononynes (BCN), is expected to proceed efficiently. The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne (B158145). Electron-withdrawing groups on the cyclooctyne can further enhance the reaction rate. SPAAC is a bioorthogonal reaction, making it suitable for in vivo applications.

Table 2: Second-Order Rate Constants for SPAAC with Benzyl Azide

Cyclooctyne Rate Constant (M⁻¹s⁻¹)
DIBAC 0.3
BCN 0.9

Note: This table provides reference kinetic data for common cyclooctynes with a model azide and illustrates the range of reactivity achievable.

Staudinger Ligation and Related Reduction Chemistry

The Staudinger reaction involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide intermediate. This reaction can be harnessed in two primary ways: as a reduction to the corresponding amine or as a ligation method.

In the Staudinger reduction , the intermediate aza-ylide is hydrolyzed to produce the primary amine (1,8-diaminonaphthalene in this case) and a phosphine oxide byproduct. wikipedia.orgorganic-chemistry.org This transformation is a very mild and efficient method for converting azides to amines. wikipedia.org The reaction mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to a phosphazide (B1677712) intermediate which then loses dinitrogen to form the aza-ylide. organic-chemistry.org

The Staudinger ligation is a modification where the phosphine reagent contains an electrophilic trap (typically an ester) positioned to intercept the aza-ylide intermediate intramolecularly, forming a stable amide bond. This bioorthogonal reaction has been instrumental in chemical biology for labeling biomolecules. While specific examples utilizing 1-Naphthalenamine, 8-azido- in Staudinger ligations are not prevalent in the literature, the principle remains applicable. The unique steric environment of the peri-substituted naphthalene (B1677914) may influence the rate and efficiency of the intramolecular cyclization step. For instance, studies on the related 8-(azidomethyl)-1-naphthamides have shown that the Staudinger reaction with a phosphine leads to an iminophosphorane that undergoes easy intramolecular cyclization due to the favorable proximity of the 1,8-substituents on the naphthalene ring. nih.gov

Photochemical Activation and Nitrene Generation

Organic azides can be photochemically or thermally activated to extrude dinitrogen gas (N₂), generating highly reactive nitrene intermediates. The photolysis of 1-Naphthalenamine, 8-azido- would lead to the formation of 8-amino-1-naphthylnitrene. Nitrenes are electron-deficient species that can exist in either a singlet or triplet spin state, with differing reactivities. Singlet nitrenes typically undergo concerted reactions, while triplet nitrenes behave like diradicals.

The generated 8-amino-1-naphthylnitrene is a highly reactive intermediate that can undergo various subsequent reactions, such as C-H insertion, addition to double bonds (aziridination), or intramolecular rearrangements. The presence of the adjacent amino group is expected to have a significant electronic influence on the properties and reactivity of the generated nitrene.

The efficiency of nitrene formation upon photolysis is quantified by the quantum yield (Φ), which is the ratio of the number of molecules that undergo the photoreaction to the number of photons absorbed. Quantum yield studies for the photolysis of aryl azides are crucial for understanding their photochemical behavior and for applications in photolabeling and materials science.

Trapping and Reactivity of Photogenerated Nitrenes

The photogenerated 8-amino-1-naphthylnitrene is a transient species that can be intercepted by various trapping agents. While specific studies on the trapping of this particular nitrene are not extensively documented, the reactivity of aryl nitrenes is well-established, allowing for predictions of its behavior.

One common method for trapping nitrenes is their reaction with carbon monoxide to yield isocyanates. nih.govrsc.org In the case of 8-amino-1-naphthylnitrene, this would lead to the formation of 8-amino-1-isocyanatonaphthalene. This reaction is often facilitated by transition metal catalysts which can form metal-nitrene (or imido) intermediates. nih.govrsc.org Such intermediates can offer greater selectivity in subsequent reactions. rsc.org For instance, iron porphyrin complexes have been shown to act as photosensitizers for nitrene formation from organic azides and subsequently trap the reactive nitrene, which can then participate in C-N bond formation reactions like C-H bond amination or alkene aziridination. rsc.org

The high reactivity of nitrenes also allows them to be trapped by other molecules. For example, nitrenes are known to react with alkenes to form aziridines. In the absence of specific trapping agents, the nitrene may undergo dimerization to form azo compounds. researchgate.netacs.org

Table 1: Potential Trapping Reactions of Photogenerated 8-amino-1-naphthylnitrene

Trapping AgentProductReaction Type
Carbon Monoxide (CO)8-amino-1-isocyanatonaphthaleneAddition
Alkenes (e.g., R₂C=CR₂)1-amino-8-(aziridin-1-yl)naphthalene derivativesAziridination
Amines (R₂NH)1,8-diaminonaphthalene (B57835) derivativesC-H Amination
Dimerization1,1'-(E)-diazene-1,2-diylbis(8-aminonaphthalene)Dimerization
Intramolecular Photo-Rearrangements

Due to the close proximity of the amino group at the C-8 position, the photogenerated 8-amino-1-naphthylnitrene is primed for intramolecular reactions. While direct experimental evidence for 1-naphthalenamine, 8-azido- is scarce, studies on related peri-substituted naphthyl systems suggest that intramolecular cyclization is a highly probable pathway.

Upon photolysis, the singlet nitrene can undergo insertion into the adjacent N-H bond of the amino group, which would lead to the formation of a five-membered heterocyclic ring system. This type of intramolecular cyclization is a common fate for ortho-substituted aryl nitrenes and is expected to be particularly favorable in the 1,8-disubstituted naphthalene system due to the enforced proximity of the reacting groups. The likely product of such a rearrangement would be a derivative of benzo[cd]indazole.

While less common, ring expansion and other rearrangements characteristic of aryl nitrenes could also occur, potentially leading to the formation of various nitrogen-containing heterocyclic structures. However, the peri-positioning of the amino group strongly favors the intramolecular cyclization pathway.

Interaction with Diazo Compounds and Formation of Poly-Nitrogen Systems

The reaction between aryl azides and diazo compounds can lead to the formation of complex poly-nitrogen systems, although this area of chemistry is less explored than other reactions of these functionalities. Generally, both azides and diazo compounds are precursors to reactive intermediates (nitrenes and carbenes, respectively) upon thermal or photochemical activation.

A potential reaction pathway involves the 1,3-dipolar cycloaddition of the azide with the diazo compound, which would result in the formation of a tetrazole derivative. However, the stability of such a product would be questionable, and it might undergo further fragmentation.

Alternatively, if the azide is converted to a nitrene and the diazo compound to a carbene, a cross-coupling reaction could occur to form an azine. More complex multicomponent reactions involving azides and diazo compounds have been reported, often mediated by metal catalysts, leading to a variety of nitrogen-containing heterocycles. nih.gov For instance, diazo compounds can react with imines, which could be formed from the naphthalenamine moiety, to yield various heterocyclic products. nih.gov Another possibility is the phosphine-mediated conversion of the azide into a diazo compound, which could then react with another molecule of the starting azide or other reactive species present. raineslab.com

Reactions Driven by the Naphthalenamine Moiety

The naphthalenamine framework of 1-naphthalenamine, 8-azido- provides sites for regioselective functionalization, particularly at the C-4 and C-8 positions, often directed by the amino group or a derivative thereof.

Regioselective C-H Functionalization Reactions

The C-4 position of 1-naphthylamine (B1663977) derivatives is susceptible to electrophilic substitution, and modern synthetic methods have enabled direct C-H amination at this site. Research has demonstrated that the use of a directing group, such as picolinamide (B142947) attached to the amino group of 1-naphthylamine, can facilitate highly regioselective C-H functionalization.

A notable example is the silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives with azodicarboxylates. This reaction proceeds efficiently at room temperature without the need for an external base or oxidant. The picolinamide directing group is crucial for achieving high yields and selectivity.

Table 2: Silver(I)-Catalyzed C4-H Amination of N-(1-naphthyl)picolinamide with Azodicarboxylates

AzodicarboxylateProduct Yield (%)
Diisopropyl azodicarboxylate93
Di-tert-butyl azodicarboxylate85
Diethyl azodicarboxylate91

Similar to amination, the C-H bonds at the C-4 and C-8 positions of 1-naphthylamine derivatives can be selectively sulfonylated. The regioselectivity is often controlled by the choice of catalyst and directing group.

C-4 Sulfonylation: A mild and efficient protocol for the C4-H sulfonylation of 1-naphthylamides has been developed using either a Ru/Cu photoredox system or a Cu/Ag cocatalyst system at room temperature. These reactions utilize sodium sulfinates as the sulfonylating agents and demonstrate good functional group tolerance. The reaction is believed to proceed via a single-electron-transfer (SET) mechanism.

C-8 Sulfonylation: The C8–H bond of 1-naphthylamine derivatives can be regioselectively sulfonylated using a cobalt catalyst. With picolinamide as a bidentate directing group, the reaction with sodium sulfinates affords the C-8 sulfonylated products in moderate to good yields. The addition of a catalytic amount of an oxidant like NFSI or Selectfluor can enhance the reaction efficiency.

Table 3: Regioselective Sulfonylation of N-(1-naphthyl)picolinamide

PositionCatalyst SystemSulfonylating Agent
C-4Ru/Cu photoredox or Cu/AgSodium sulfinates
C-8CobaltSodium sulfinates

Electrophilic Aromatic Substitution Patterns

The reactivity of the 1-Naphthalenamine, 8-azido- system towards electrophilic aromatic substitution (EAS) is governed by the electronic properties of the two peri-substituents: the amino (-NH₂) group and the azido (-N₃) group. The directing influence of these substituents determines the position of attack by an incoming electrophile on the naphthalene ring.

The amino group is a powerful activating group and is ortho-, para-directing. wikipedia.orgaakash.ac.in It donates electron density to the aromatic system via a strong +R (resonance) effect, which significantly stabilizes the cationic Wheland intermediate formed during the substitution process. organicchemistrytutor.com This effect increases the electron density at the positions ortho (C2) and para (C4) to the amino group, making them more nucleophilic and susceptible to electrophilic attack.

The azido group is generally considered to be a weakly deactivating group, primarily due to its -I (inductive) effect, but it is also ortho-, para-directing because of a competing +R effect from the nitrogen lone pairs. wikipedia.org In the case of 1-Naphthalenamine, 8-azido-, the positions ortho to the azido group are C7 and the blocked C1, while the para position is C5.

When both groups are present, the strongly activating amino group dominates the directing effects. aakash.ac.in Therefore, electrophilic substitution is overwhelmingly expected to occur at the positions activated by the amino group. The primary sites for substitution will be the C4 (para) and C2 (ortho) positions. Steric hindrance from the peri-azido group might slightly disfavor substitution at the C2 position compared to the C4 position. Substitution at the C5 and C7 positions, directed by the azido group, is considered a minor pathway due to the overriding influence of the powerful amino activator.

PositionDirecting InfluenceExpected ReactivityPrimary Product(s)
C2Ortho to -NH₂HighMajor/Minor
C3Meta to -NH₂LowTrace
C4Para to -NH₂Very HighMajor
C5Para to -N₃LowMinor/Trace
C6Meta to -N₃LowTrace
C7Ortho to -N₃LowMinor/Trace

Dimerization and Oligomerization Reactions

The presence of the highly reactive azido group in 1-Naphthalenamine, 8-azido- opens pathways for dimerization and oligomerization, primarily through the generation of a nitrene intermediate. Aryl azides are known to undergo thermal or photochemical decomposition, extruding a molecule of dinitrogen (N₂) to form a highly reactive, electron-deficient aryl nitrene. wikipedia.orgamazonaws.com

Once formed, the 8-amino-1-naphthylnitrene intermediate can engage in several intermolecular reactions leading to larger structures:

Azo Dimer Formation: A common reaction pathway for aryl nitrenes is the reaction with a precursor azide molecule. The nitrene can attack the terminal nitrogen of an azide group on another molecule, which, after N₂ elimination, results in the formation of an azo bridge, yielding a dimeric azo compound (1,1'-azobis(8-aminonaphthalene)).

Nitrene Insertion: The highly electrophilic nitrene can insert into the N-H bond of the amino group on a neighboring molecule. acs.org This intermolecular insertion reaction would form a dimer linked by a hydrazine (B178648) bridge. Repeated reactions of this type could potentially lead to the formation of oligomers or polymers.

Radical Coupling: In its triplet state, the nitrene can behave as a diradical. wikipedia.org This can lead to radical abstraction and coupling reactions, resulting in complex mixtures of dimeric and oligomeric products.

These intermolecular pathways are often in competition with the intramolecular cyclization reactions discussed in section 3.3. Due to the close proximity of the peri-substituents, intramolecular reactions are often kinetically favored. However, under conditions of high concentration, intermolecular processes like dimerization and oligomerization can become significant.

Mechanistic Investigations of Intramolecular Interactions and Cyclizations

Influence of Peri-Substituent Steric and Electronic Effects on Reactivity

The defining structural feature of 1-Naphthalenamine, 8-azido- is the placement of two substituents on the C1 and C8 positions of the naphthalene core, known as peri-positions. This unique geometry imposes significant steric and electronic consequences that dictate the molecule's reactivity. acs.org

The ideal distance between substituents at the peri-positions is approximately 2.5 Å. However, the van der Waals radii of the amino and azido groups necessitate a larger separation, leading to substantial steric strain. nih.gov To alleviate this strain, the naphthalene skeleton distorts from planarity, and the C-N bonds of the substituents are forced out of the naphthalene plane. nih.govmdpi.com This distortion has several key effects:

Activation of the Naphthalene Ring: The loss of planarity reduces the aromatic stabilization of the naphthalene core, making the ring system more reactive than a typical naphthalene derivative. nih.gov

Forced Proximity of Reactive Groups: The steric clash forces the amino and azido groups into close spatial proximity. This geometric constraint significantly lowers the entropic barrier for intramolecular reactions, making cyclization pathways highly favorable compared to intermolecular alternatives.

Modified Electronic Properties: The twisting of the substituents out of the plane can disrupt the electronic conjugation between their lone pairs and the aromatic π-system. This can alter the nucleophilicity of the amine and the electronic character of the azide, influencing the mechanistic pathways of subsequent reactions.

EffectStructural CauseConsequence on Reactivity
Steric RepulsionSubstituent crowding at C1 and C8Distortion of naphthalene planarity
Geometric ConstraintRigid naphthalene backboneForced proximity of -NH₂ and -N₃ groups
Reduced AromaticityOut-of-plane distortionIncreased reactivity of the aromatic core
Lowered Entropic BarrierForced proximity of reactive groupsHigh propensity for intramolecular cyclization

Formation of Fused Heterocyclic Systems from 8-Substituted Naphthalenamines

The enforced proximity of the amino and azido functionalities in 1-Naphthalenamine, 8-azido- makes it an ideal precursor for the synthesis of fused heterocyclic systems. The most direct pathway involves the decomposition of the azide to a nitrene, which then undergoes a rapid intramolecular reaction. slideshare.net This process, often initiated by heat or UV light, leads to the formation of a new five-membered ring fused to the naphthalene system, specifically a derivative of benzo[cd]indazole.

Palladium-Catalyzed Cyclizations

Palladium catalysts are well-known for their ability to mediate the formation of C-N and N-N bonds, enabling the construction of nitrogen-containing heterocycles. rsc.org For 1-Naphthalenamine, 8-azido-, a plausible palladium-catalyzed pathway would first involve the reduction of the azido group to a second amino group, forming the intermediate 1,8-diaminonaphthalene.

This highly reactive diamine can then undergo a palladium-catalyzed intramolecular dehydrogenative coupling. Research has shown that palladium catalysts can facilitate the oxidative coupling of the amino groups in 1,8-diaminonaphthalene. researchgate.net An intramolecular version of this reaction would lead to the formation of a new N-N bond and the extrusion of H₂, yielding the stable, fused heterocyclic system 1,2-dihydropyrimido[4,5,6-de]pyrimidine. This type of cascade reaction, where a reduction is followed by a catalyzed cyclization, is a powerful strategy for building complex molecular architectures. nih.gov

Copper-Catalyzed Intramolecular Additions

Copper catalysts offer an alternative pathway for the intramolecular cyclization of 1-Naphthalenamine, 8-azido-, proceeding through a distinct copper-nitrene intermediate. The reaction is initiated by the coordination of the copper catalyst to the azide, which facilitates the extrusion of N₂ and the formation of a copper-nitrenoid species. nih.gov

This highly reactive intermediate is poised for immediate intramolecular reaction due to the peri-geometry. The most likely subsequent step is the insertion of the nitrene into the N-H bond of the adjacent amino group. researchgate.net This intramolecular nitrene insertion is a rapid and efficient process that forms a new N-N bond. The resulting cyclized product, after proton transfer and catalyst turnover, is 1H-Benzo[cd]indazol-1-amine. Copper-catalyzed nitrene insertions are known to be highly effective for the synthesis of nitrogen heterocycles under mild conditions, making this a compelling mechanistic pathway for the transformation of 1-Naphthalenamine, 8-azido-. rsc.org

Spectroscopic and Structural Analysis of 1-Naphthalenamine, 8-azido- Remains Undocumented in Publicly Available Research

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of published experimental data for the chemical compound 1-Naphthalenamine, 8-azido-. Despite extensive searches for its spectroscopic and structural characterization, no specific research findings, data tables, or detailed analyses pertaining to this molecule could be located.

The requested article, intended to focus on the advanced spectroscopic characterization and structural determination of 1-Naphthalenamine, 8-azido-, cannot be generated with scientific accuracy due to the absence of foundational experimental data. The specific analytical techniques outlined for the article—including Infrared (IR), Raman, ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HMQC, HMBC), and ¹⁵N NMR spectroscopy—require concrete experimental results that are not available in the public domain for this particular compound.

While spectroscopic data for related compounds such as 1-Naphthalenamine and other substituted naphthalenes are documented, this information cannot be extrapolated to accurately describe the unique spectral properties of 1-Naphthalenamine, 8-azido-. The presence and interaction of the amino (-NH₂) and azido (-N₃) groups at the 1 and 8 positions of the naphthalene ring would produce a distinct spectroscopic fingerprint. Without direct experimental measurement, any description of its characteristic absorption bands, chemical shifts, or coupling constants would be speculative and fail to meet the required standards of scientific accuracy.

Consequently, the creation of an article with detailed research findings and data tables as requested is not possible at this time. Further empirical research and publication would be necessary to provide the data required for such an analysis.

Advanced Spectroscopic Characterization and Structural Determination of 1 Naphthalenamine, 8 Azido

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Dynamic NMR for Conformational Dynamics

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules that exist as an equilibrium of two or more interconverting species. In the case of 1-Naphthalenamine, 8-azido-, the steric repulsion between the amino (-NH₂) and azido (B1232118) (-N₃) groups at the peri-positions is expected to result in restricted rotation around the C1-N and C8-N bonds. This would lead to the existence of distinct rotamers that interconvert on the NMR timescale.

The interconversion between these rotamers would likely involve a significant energy barrier, which could be quantified using DNMR studies by analyzing the temperature-dependent changes in the NMR lineshapes. At low temperatures, the interconversion would be slow on the NMR timescale, resulting in separate signals for each rotamer. As the temperature increases, the rate of interconversion would also increase, leading to broadening of the signals and their eventual coalescence into a single time-averaged signal at higher temperatures.

While specific DNMR data for 1-Naphthalenamine, 8-azido- is not available, studies on other peri-substituted naphthalenes, such as 1,8-bis(dimethylamino)naphthalene, have revealed valuable insights into the dynamic processes in these systems. researchgate.net Based on these analogous systems, a hypothetical energy barrier for the rotation of the amino and azido groups in 1-Naphthalenamine, 8-azido- can be estimated.

Table 1: Hypothetical Dynamic NMR Parameters for 1-Naphthalenamine, 8-azido-

Dynamic ProcessCoalescence Temperature (Tc) (K)Rate Constant (k) at Tc (s⁻¹)Free Energy of Activation (ΔG‡) (kJ/mol)
Amino Group Rotation250 - 280100 - 20050 - 60
Azido Group Rotation240 - 27090 - 18048 - 58

Note: The data in this table is hypothetical and is based on the expected dynamic behavior of peri-substituted naphthalenes as inferred from related compounds in the literature.

Electronic Absorption and Fluorescence Spectroscopy

The electronic spectra of naphthalene (B1677914) derivatives are highly sensitive to the nature and position of substituents on the aromatic ring. The presence of an electron-donating amino group and an electron-withdrawing azido group at the peri-positions of 1-Naphthalenamine, 8-azido- is expected to give rise to interesting photophysical properties.

The UV-Vis absorption spectrum of 1-Naphthalenamine, 8-azido- is anticipated to show multiple absorption bands characteristic of the naphthalene chromophore, with modifications due to the substituents. The amino group is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene due to the extension of the π-conjugated system. The azido group, being electron-withdrawing, would further modulate the electronic transitions.

The absorption spectrum is also likely to be sensitive to solvent polarity. In more polar solvents, a further red shift of the lowest energy absorption band may be observed due to the stabilization of the more polar excited state. Studies on other amino-substituted naphthalimides have demonstrated significant solvent-dependent shifts in their absorption spectra. rsc.org

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for 1-Naphthalenamine, 8-azido- in Various Solvents

SolventDielectric Constant (ε)Predicted λmax (nm)Predicted Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
Hexane1.88340 - 3505000 - 7000
Dichloromethane8.93350 - 3605500 - 7500
Acetonitrile37.5355 - 3656000 - 8000
Ethanol24.5360 - 3706500 - 8500

Note: The data in this table is hypothetical and is based on the expected spectroscopic behavior of amino-substituted naphthalenes as inferred from related compounds in the literature. rsc.orgrsc.org

Naphthalene derivatives bearing an amino group are often fluorescent. rsc.org The fluorescence of 1-Naphthalenamine, 8-azido- is expected to be influenced by both the amino and azido groups. The amino group typically enhances fluorescence, while the azido group can act as a fluorescence quencher. Therefore, the quantum yield of fluorescence for this compound may be moderate.

Similar to the absorption spectrum, the fluorescence emission is expected to exhibit positive solvatofluorochromism, meaning the emission maximum will shift to longer wavelengths (a red shift) with increasing solvent polarity. This is due to the stabilization of the polar excited state in polar solvents. This phenomenon is well-documented for other donor-acceptor substituted naphthalenes. rsc.org

Table 3: Predicted Fluorescence Emission Maxima (λem) for 1-Naphthalenamine, 8-azido- in Various Solvents

SolventDielectric Constant (ε)Predicted λem (nm)Predicted Stokes Shift (nm)
Hexane1.88400 - 42060 - 70
Dichloromethane8.93430 - 45080 - 90
Acetonitrile37.5450 - 47095 - 105
Ethanol24.5460 - 480100 - 110

Note: The data in this table is hypothetical and is based on the expected fluorescence behavior of amino-substituted naphthalenes as inferred from related compounds in the literature. rsc.org

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. For 1-Naphthalenamine, 8-azido- (C₁₀H₈N₄), the calculated monoisotopic mass is 184.0749 g/mol .

The fragmentation pattern in mass spectrometry provides valuable information about the structure of a molecule. While no specific experimental fragmentation data for 1-Naphthalenamine, 8-azido- is available, a plausible fragmentation pathway can be proposed based on the known fragmentation of amines and azides. The initial fragmentation is likely to involve the loss of a nitrogen molecule (N₂) from the azido group, a very common fragmentation pathway for azides, to form a nitrene radical cation. Subsequent fragmentation could involve the loss of HCN from the amino group and the naphthalene ring.

Table 4: Plausible High-Resolution Mass Spectrometry Fragmentation of 1-Naphthalenamine, 8-azido-

m/z (calculated)Proposed Fragment IonPlausible Fragmentation Pathway
184.0749[C₁₀H₈N₄]⁺Molecular ion
156.0793[C₁₀H₈N₂]⁺Loss of N₂ from the azido group
129.0657[C₉H₇N]⁺Loss of HCN from [C₁₀H₈N₂]⁺
128.0578[C₁₀H₆]⁺Loss of N₂H₂ from the molecular ion

Note: The fragmentation data in this table is hypothetical and is based on general principles of mass spectrometry fragmentation for the functional groups present.

X-ray Diffraction Analysis of Crystalline Derivatives and Analogues

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. While no crystal structure of 1-Naphthalenamine, 8-azido- has been reported, the structural features can be inferred from the crystal structures of other 1,8-disubstituted naphthalenes. nih.govnih.gov

The steric strain between the amino and azido groups in the peri-positions is expected to cause significant distortions in the naphthalene ring to alleviate this repulsion. These distortions can manifest as out-of-plane bending of the substituents and the naphthalene ring itself, as well as in-plane distortions of the bond angles. nih.gov

The C1-C9-C8 bond angle is likely to be larger than the ideal 120° for sp² hybridized carbon atoms. Similarly, the exocyclic C9-C1-N and C9-C8-N bond angles are expected to be splayed outwards. The naphthalene ring itself is unlikely to be perfectly planar. nih.gov

In the solid state, the crystal packing will be influenced by intermolecular interactions such as hydrogen bonding involving the amino group and π-π stacking of the naphthalene rings. The presence of both a hydrogen bond donor (-NH₂) and the azido group could lead to the formation of complex hydrogen-bonding networks.

Table 5: Predicted Key Structural Parameters for 1-Naphthalenamine, 8-azido- from X-ray Diffraction

ParameterPredicted Value
C1-C8 distance> 2.5 Å
C1-N bond length1.37 - 1.40 Å
C8-N bond length1.40 - 1.43 Å
C9-C1-N bond angle> 122°
C9-C8-N bond angle> 122°
Dihedral angle between the two benzene (B151609) rings2 - 5°

Note: The data in this table is hypothetical and is based on the known structural parameters of other 1,8-disubstituted naphthalene derivatives. nih.govnih.govnih.gov

Analysis of Intramolecular Distances and Torsion Angles in Peri-Substituted Systems

The unique geometry of the naphthalene scaffold, when substituted at the adjacent C1 and C8 positions (peri-substitution), imposes significant steric and electronic interactions between the substituent groups. In the case of 1-Naphthalenamine, 8-azido-, the close proximity of the amino (-NH₂) and azido (-N₃) groups leads to notable distortions from idealized geometries. A comprehensive understanding of these structural perturbations is crucial for elucidating the compound's reactivity and spectroscopic behavior.

Due to the unavailability of empirical data from X-ray crystallography for 1-Naphthalenamine, 8-azido-, computational methods, specifically Density Functional Theory (DFT), serve as a powerful tool to predict its molecular geometry. Theoretical calculations provide valuable insights into the intramolecular distances and torsion angles that define the spatial relationship between the peri-substituents.

Calculated Intramolecular Distances:

Computational models of 1-Naphthalenamine, 8-azido- reveal the significant steric strain imposed by the peri-substituents. This strain is primarily manifested in the elongated distance between the carbon atoms of the naphthalene ring to which the substituents are attached (C1 and C8) and the splaying out of the substituents themselves. The calculated distances provide a quantitative measure of this distortion.

ParameterDescriptionCalculated Distance (Å)
d(C1-Namino)Bond length between C1 and the nitrogen of the amino groupData not available
d(C8-Nazido)Bond length between C8 and the first nitrogen of the azido groupData not available
d(Namino···Nazido)Non-bonded distance between the nitrogen of the amino group and the first nitrogen of the azido groupData not available
d(C1···C8)Non-bonded distance between the C1 and C8 carbon atomsData not available

Note: Specific calculated distance values for 1-Naphthalenamine, 8-azido- are not available in the public domain. The table structure is provided for illustrative purposes.

Analysis of Torsion Angles:

Torsion angles are critical in defining the three-dimensional conformation of the molecule, particularly the orientation of the amino and azido groups relative to the naphthalene plane. The steric repulsion between these groups forces them to adopt a non-planar arrangement, which can be quantified by specific dihedral angles.

ParameterDescriptionCalculated Angle (°)
τ(Namino-C1-C9-C8)Torsion angle defining the twist of the amino group relative to the naphthalene coreData not available
τ(Nazido-C8-C9-C1)Torsion angle defining the twist of the azido group relative to the naphthalene coreData not available
τ(H-Namino-C1-C9)Torsion angle describing the orientation of the amino hydrogensData not available
τ(N1azido-N2azido-N3azido)Torsion angle within the azido groupData not available

Note: Specific calculated torsion angle values for 1-Naphthalenamine, 8-azido- are not available in the public domain. The table structure is provided for illustrative purposes.

The deviation of these torsion angles from ideal values (e.g., 0° or 180° for planar systems) is a direct consequence of the steric hindrance between the peri-substituents. This out-of-plane distortion is a common feature in 1,8-disubstituted naphthalenes and significantly influences their electronic properties, including their absorption and emission spectra. The specific conformation adopted by the amino and azido groups will affect the extent of conjugation with the naphthalene ring system and potential intramolecular hydrogen bonding or other non-covalent interactions.

Computational Chemistry and Theoretical Modeling of 1 Naphthalenamine, 8 Azido

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Naphthalenamine, 8-azido-. These methods allow for the determination of the most stable three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry of compounds like 1-Naphthalenamine, 8-azido-. The B3LYP functional, combined with a suitable basis set such as 6-31G(d,p), is commonly employed for such calculations on naphthalene (B1677914) derivatives. researchgate.netdoaj.org This approach allows for the accurate prediction of bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation of the molecule. For 1-Naphthalenamine, 8-azido-, DFT calculations would reveal the planarity of the naphthalene core and the orientation of the amino and azido (B1232118) substituent groups relative to the aromatic rings. The positions of these electron-donating and electron-withdrawing groups are expected to influence the geometry of the naphthalene system.

Table 1: Predicted Geometrical Parameters for 1-Naphthalenamine, 8-azido- using DFT

ParameterPredicted Value
C-C bond lengths (aromatic)~1.37 - 1.42 Å
C-N (amine) bond length~1.38 Å
C-N (azide) bond length~1.40 Å
N-N (azide) bond lengths~1.25 Å and ~1.15 Å
C-N-N bond angle (azide)~115°
N-N-N bond angle (azide)~172°
Note: These are representative values based on typical DFT calculations for similar aromatic compounds and should be confirmed by specific calculations for this molecule.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of accuracy for characterizing the electronic structure. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to refine the understanding of the electronic properties of 1-Naphthalenamine, 8-azido-. These calculations are computationally more intensive than DFT but can offer a more precise description of electron correlation effects, which are important for understanding the molecule's reactivity and stability.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. ucsb.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For 1-Naphthalenamine, 8-azido-, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the amino group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the naphthalene core and the electron-withdrawing azido group, suggesting these areas are susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability and predicting its electronic absorption properties. rsc.orgjeires.com The introduction of amino and azido groups to the naphthalene core is expected to decrease the HOMO-LUMO gap compared to unsubstituted naphthalene, leading to a red shift in its electronic absorption spectrum.

Table 2: Predicted Frontier Molecular Orbital Energies for 1-Naphthalenamine, 8-azido-

Molecular OrbitalPredicted Energy (eV)
HOMO-5.5 to -6.0
LUMO-1.0 to -1.5
HOMO-LUMO Gap4.0 to 5.0
Note: These are estimated values and the actual energies would be determined by specific quantum chemical calculations.

Theoretical Prediction of Spectroscopic Properties

Computational methods are powerful tools for predicting and interpreting the spectroscopic signatures of molecules, which are essential for their experimental identification and characterization.

Theoretical calculations of infrared (IR) and Raman spectra can be performed using DFT methods. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental vibrational bands. For 1-Naphthalenamine, 8-azido-, characteristic vibrational modes would include the N-H stretching of the amino group, the asymmetric and symmetric stretching of the azido group, and the various C-H and C-C stretching and bending modes of the naphthalene ring. pressbooks.pub Aromatic C-H stretching vibrations typically appear around 3030 cm⁻¹, while the characteristic peaks for the aromatic ring structure are found in the 1450 to 1600 cm⁻¹ region. pressbooks.pubopenstax.org

Table 3: Predicted Characteristic Vibrational Frequencies for 1-Naphthalenamine, 8-azido-

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch (amine)~3400 - 3500
Asymmetric N₃ Stretch (azide)~2100 - 2150
Symmetric N₃ Stretch (azide)~1250 - 1300
Aromatic C-H Stretch~3030 - 3100
Aromatic C=C Stretch~1450 - 1600
Note: These are general ranges and the precise frequencies would be obtained from computational analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of 1-Naphthalenamine, 8-azido-. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be estimated. The aromatic protons of the naphthalene ring are expected to resonate in the range of 7.0-8.5 ppm in the ¹H NMR spectrum. The chemical shifts will be influenced by the electronic effects of the amino and azido substituents, leading to a predictable pattern of deshielding and shielding for the different protons on the ring. Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the naphthalene core, with the carbons attached to the nitrogen atoms exhibiting characteristic chemical shifts.

Table 4: Predicted ¹H NMR Chemical Shifts for 1-Naphthalenamine, 8-azido-

Proton PositionPredicted Chemical Shift (δ, ppm)
H on Amino Group4.0 - 5.0
Aromatic Protons7.0 - 8.5
Note: Values are approximate and depend on the specific computational method and solvent effects.

Table 5: Predicted ¹³C NMR Chemical Shifts for 1-Naphthalenamine, 8-azido-

Carbon PositionPredicted Chemical Shift (δ, ppm)
C attached to Amino Group140 - 150
C attached to Azido Group130 - 140
Other Aromatic Carbons110 - 135
Note: Values are approximate and depend on the specific computational method and solvent effects.

Simulation of Electronic Absorption Spectra (TD-DFT, CIS)

The simulation of electronic absorption spectra is crucial for understanding the excited-state properties of 1-Naphthalenamine, 8-azido-. Methodologies such as Time-Dependent Density Functional Theory (TD-DFT) and Configuration Interaction Singles (CIS) are instrumental in these investigations. github.ionih.govnih.gov TD-DFT is widely used for its balance of computational cost and accuracy in predicting excitation energies and oscillator strengths. github.ionih.gov The choice of functional and basis set in TD-DFT calculations significantly influences the accuracy of the results. nih.gov CIS, while often considered a zeroth-order method, provides a valuable qualitative description of electronic transitions, particularly for Rydberg states. github.io

A comparative analysis of TD-DFT and CIS methods for 1-Naphthalenamine, 8-azido- would likely reveal differences in the predicted absorption maxima (λmax) and the character of the electronic transitions. For instance, TD-DFT calculations employing a functional like B3LYP might provide results in close agreement with experimental data for valence excitations.

Table 1: Simulated Electronic Absorption Data for 1-Naphthalenamine, 8-azido-

Method Basis Set Solvent Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
TD-DFT (B3LYP) 6-311G(d,p) Acetonitrile 3.85 322 0.215 HOMO -> LUMO
TD-DFT (CAM-B3LYP) 6-311G(d,p) Acetonitrile 4.10 302 0.189 HOMO -> LUMO+1

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Mechanistic Studies

Computational mechanistic studies are pivotal in unraveling the intricate details of chemical reactions involving 1-Naphthalenamine, 8-azido-. These studies provide a molecular-level understanding of reaction pathways and the factors that govern them.

The identification and characterization of transition states are fundamental to understanding reaction mechanisms. researchgate.net For reactions involving the azide (B81097) group of 1-Naphthalenamine, 8-azido-, such as cycloadditions or rearrangements, computational methods can locate the transition state geometry. Vibrational frequency analysis is then employed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, maps the minimum energy path connecting reactants, transition states, and products. cuny.edu This analysis provides a detailed energy profile of the reaction, highlighting the activation energy barriers and the energies of any intermediates. cuny.edu For a hypothetical reaction of 1-Naphthalenamine, 8-azido-, the energy profile would quantify the energetic feasibility of the proposed mechanism.

Table 2: Calculated Energy Profile for a Hypothetical Reaction of 1-Naphthalenamine, 8-azido-

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State 1 +25.3
Intermediate +5.7
Transition State 2 +18.9

Note: The data in this table is hypothetical and for illustrative purposes.

Solvent plays a crucial role in many chemical reactions, and its influence can be modeled computationally. researchgate.net Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. researchgate.net Explicit solvent models, where individual solvent molecules are included in the calculation, offer a more detailed picture but are computationally more demanding. For reactions of 1-Naphthalenamine, 8-azido-, the choice of solvent can significantly alter the activation energies and reaction rates. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape. Conformational analysis and potential energy surface (PES) mapping are essential tools for exploring the accessible conformations of 1-Naphthalenamine, 8-azido-. researchgate.netresearchgate.net

The rotation around single bonds, such as the C-N bond connecting the amino group to the naphthalene ring and the N-N bond of the azido group, leads to different conformers. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be constructed. researchgate.net This surface reveals the stable conformers (energy minima) and the rotational barriers (energy maxima) that separate them.

Table 3: Calculated Rotational Barriers for 1-Naphthalenamine, 8-azido-

Dihedral Angle Rotational Barrier (kcal/mol)
C1-C8a-N8-N9 5.2

Note: The data in this table is hypothetical and for illustrative purposes.

The investigation of these computational aspects provides a comprehensive understanding of the chemical behavior of 1-Naphthalenamine, 8-azido-, from its interaction with light to its reactivity and conformational preferences.

Steric Hindrance and Strain in Peri-Substituted Naphthalene Systems

The naphthalene framework is a rigid bicyclic aromatic system. In an unsubstituted naphthalene molecule, the carbon atoms lie in a single plane. However, when substituents are introduced at the peri-positions (C1 and C8), significant steric repulsion occurs due to the close proximity of these positions. This steric clash forces the molecule to adopt a distorted, non-planar geometry to alleviate the resulting strain. The compound 1-naphthalenamine, 8-azido- is a quintessential example of such a system, where the amino (-NH₂) and azido (-N₃) groups at the C1 and C8 positions, respectively, lead to considerable steric hindrance.

Computational and theoretical modeling are invaluable tools for quantifying the geometric distortions and the strain energy in these sterically crowded molecules. Methods like Density Functional Theory (DFT) are employed to optimize the ground-state geometries and calculate various structural parameters that reveal the extent of the distortion. mdpi.com

The primary mechanism for relieving steric strain in peri-substituted naphthalenes involves out-of-plane distortions of the substituents and the naphthalene ring itself. This can be described by several key geometric parameters:

Splaying of Substituents: The C1-C9-C8 plane, which is part of the aromatic system, shows significant deviation in the bond angles of the substituents. The C9-C1-X and C9-C8-Y bond angles (where X and Y are the first atoms of the substituent groups) tend to increase, effectively "splaying" the substituents away from each other.

Out-of-Plane Bending: The substituents are pushed to opposite sides of the mean naphthalene plane. This is quantified by the dihedral angles involving the substituent atoms and the naphthalene core.

Twisting of the Naphthalene Skeleton: The naphthalene ring itself can twist along the C9-C10 bond to further accommodate the bulky peri-substituents.

These distortions disrupt the planarity and, consequently, the aromaticity of the naphthalene system. The energy required to deform the molecule from a hypothetical planar geometry to its actual, distorted equilibrium geometry is known as the strain energy.

The following table presents typical distortion parameters observed in related peri-substituted naphthalene systems, which can be considered analogous to the situation in 1-naphthalenamine, 8-azido-.

CompoundParameterValueReference
1,8-Bis(bromomethyl)naphthaleneDihedral Angle (α) between peri-substituents11.0° nih.gov
1,8-Bis(dibromomethyl)naphthaleneDihedral Angle (α) between peri-substituents8.3° nih.gov
8-Pivaloyl-1-pyrrolidinylnaphthaleneCarbonyl out-of-plane rotation~80° mdpi.com
8-Acetyl-1-(dimethylamino)naphthaleneCarbonyl out-of-plane rotation74° mdpi.com

This table is interactive. Click on the headers to sort the data.

In 1-naphthalenamine, 8-azido-, the linear nature of the azido group and the trigonal pyramidal geometry of the amino group would interact significantly in the peri space. Theoretical modeling would predict a splaying of the C-N bonds away from each other and a significant out-of-plane displacement to minimize the repulsive forces between the electron clouds of the two nitrogen-containing substituents. The naphthalene ring itself would likely exhibit a twisted conformation.

The degree of distortion and the associated strain energy are influenced by the electronic nature of the substituents. For example, in systems with an electron-donating group paired with an electron-accepting group, a "windshield wiper phenomenon" has been observed, where the donating group moves toward the accepting group. mdpi.com In the case of 1-naphthalenamine, 8-azido-, both the amino and azido groups have complex electronic properties that would influence the final geometry.

Further computational analysis, such as Natural Bond Orbital (NBO) analysis, could provide insights into hyperconjugative and electrostatic interactions that might either alleviate or exacerbate the steric strain. DFT calculations have been used to investigate such phenomena in similar systems, revealing that factors like negative hyperconjugation can influence the reactivity and stability of these strained molecules. nih.gov

The following table summarizes key geometric parameters that are typically calculated to quantify steric hindrance in these systems. The values are hypothetical for the target compound but are based on findings for structurally similar molecules.

Geometric ParameterDescriptionExpected Trend in 1-Naphthalenamine, 8-azido-
C1-C9-C8 AngleThe angle within the naphthalene core between the peri positions.Likely distorted from the ideal 120°.
N(amino)-C1-C9-C10 Dihedral AngleMeasures the out-of-plane twist of the amino group.Significant deviation from 0° or 180°.
N(azido)-C8-C9-C10 Dihedral AngleMeasures the out-of-plane twist of the azido group.Significant deviation from 0° or 180°.
Interatomic Distance (Namino···Nazido)The through-space distance between the nitrogen atoms of the two substituents.Greater than the sum of their van der Waals radii, indicating repulsion.

This table is interactive. Click on the headers to sort the data.

Advanced Applications in Chemical Research and Functional Materials

Strategic Building Block in Complex Organic Synthesis

The dual functionality of 1-Naphthalenamine, 8-azido- positions it as a versatile building block for the synthesis of intricate organic molecules. Its reactivity can be channeled towards the formation of various nitrogen-containing scaffolds, which are prevalent in pharmaceuticals and agrochemicals.

Formation of Diverse Heterocyclic Scaffolds (e.g., Triazoles, Indoles, Azacycles)

Organic azides are well-established precursors for the synthesis of nitrogen-containing heterocycles. nih.gov The azido (B1232118) group in 1-Naphthalenamine, 8-azido- can readily participate in cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazoles. sigmaaldrich.comorganic-chemistry.orgnih.gov This reaction's high efficiency and selectivity make it a powerful tool for linking the naphthalene (B1677914) scaffold to other molecular fragments, creating complex architectures. While specific examples starting directly from 1-Naphthalenamine, 8-azido- are not extensively documented in readily available literature, the synthesis of 1,8-naphthalimide (B145957) derivatives linked to 1,2,3-triazoles showcases the utility of the peri-naphthalene core in this context. nih.gov

The unique peri-disposition of the amino and azido groups in 1-Naphthalenamine, 8-azido- also suggests a propensity for intramolecular cyclization. Such reactions can lead to the formation of fused polycyclic aromatic systems containing a triazole ring, a valuable scaffold in medicinal chemistry. For instance, the diazotization of 1,8-diaminonaphthalene (B57835), a related precursor, yields a stable triazine, highlighting the tendency of peri-substituents to undergo intramolecular reactions. mdpi.com Intramolecular cyclization of azido-isocyanides, triggered by an azide (B81097) anion, has also been shown to produce complex tricyclic systems, a reaction pathway that could be conceptually analogous for a derivative of 1-Naphthalenamine, 8-azido-. nih.gov

The synthesis of other azacycles, such as indoles, from this specific precursor is less direct. Indole (B1671886) synthesis often involves cyclization reactions of substituted anilines or the thermolysis of azido styrenes. rsc.orgnih.gov While theoretically possible to devise a synthetic route to an indole scaffold starting from 1-Naphthalenamine, 8-azido-, it is not a commonly reported application. The inherent reactivity of the peri-substituents likely directs its transformations towards other heterocyclic systems.

Heterocycle TypeSynthetic ApproachPlausibility for 1-Naphthalenamine, 8-azido-
Triazoles Intermolecular Azide-Alkyne Cycloaddition (Click Chemistry)High, as aryl azides are standard reactants. sigmaaldrich.comnih.gov
Intramolecular CycloadditionHigh, due to the proximity of peri-substituents. nih.govmdpi.com
Indoles Fischer Indole Synthesis, Madelung Synthesis, etc.Low, not a typical precursor for standard indole syntheses. rsc.orgnih.gov
Azacycles (general) Reductive Amination, Annulation Reactions, etc.Moderate, could be a precursor after transformation of the azido group.

Precursor for Advanced Sulfonamide Derivatives

Detailed research findings specifically documenting the role of 1-Naphthalenamine, 8-azido- as a direct precursor for advanced sulfonamide derivatives are not prominently available in the reviewed literature. However, the synthesis of 1-amino-naphthalene-8-sulfonic acid is a known industrial process, starting from the nitration of naphthalene-1-sulfonic acid followed by reduction. wikipedia.orggoogle.com Given that the amino group of 1-Naphthalenamine, 8-azido- can be expected to react with sulfonyl chlorides to form sulfonamides, it is chemically plausible to synthesize azido-substituted naphthalenesulfonamides. These compounds could serve as intermediates for further functionalization via the azido group.

Role in Skeletal Editing Methodologies

Skeletal editing is an emerging field in synthetic chemistry that involves the precise insertion, deletion, or swapping of atoms within a molecule's core structure to rapidly generate structural diversity. mdpi.comnih.gov This strategy is particularly valuable in drug discovery for optimizing lead compounds. While the concept of skeletal editing is powerful, specific applications employing 1-Naphthalenamine, 8-azido- are not yet reported in the literature. The inherent structure of the naphthalene core is robust, and reactions typically involve the functionalization of the existing skeleton rather than its rearrangement. However, the potential for intramolecular reactions involving the amino and azido groups could, in principle, be harnessed in complex, multi-step transformations that result in a significant reorganization of the molecular framework.

Development of Chemical Probes and Sensory Systems

The naphthalene core, particularly when substituted at the 1 and 8 positions, is a key component in many functional dyes and probes due to its unique photophysical properties.

Design of Fluorescent Probes for Biological Analytes

The 1,8-naphthalimide scaffold, which can be considered a derivative of the 1,8-disubstituted naphthalene system, is a renowned fluorophore used extensively in the design of fluorescent probes. nih.govrsc.orgnih.govbohrium.com These probes are valued for their high fluorescence quantum yields, large Stokes shifts, and excellent photostability. nih.govmdpi.com The photophysical properties of naphthalimides can be finely tuned by introducing electron-donating or electron-withdrawing groups onto the naphthalene ring. nih.govrsc.org

Specifically, the introduction of an amino group at the 3- or 4-position of the naphthalimide ring induces intramolecular charge transfer (ICT), leading to strong, solvatochromic fluorescence that is sensitive to the local environment. nih.govrsc.org This property is exploited for sensing various analytes and imaging biological systems, including mitochondria. nih.gov While 1-Naphthalenamine, 8-azido- is not a naphthalimide itself, it represents a potential precursor. The 1,8-diamino derivative can be converted into the corresponding naphthalimide, and the azido group offers a versatile handle for further functionalization or for acting as a quenching or reactive group in a sensing mechanism. For example, probes have been designed where the reduction of an azide to an amine by an analyte like hydrogen sulfide (B99878) triggers a fluorescent "turn-on" response.

Naphthalimide Probe FeaturePropertyRelevance to Biological Sensing
High Quantum Yield Efficient emission of lightBrighter signal, higher sensitivity
Large Stokes Shift Large separation between excitation and emission wavelengthsReduced self-quenching and background interference
Photostability Resistance to photobleachingSuitable for long-term imaging experiments
Tunable Emission Emission color can be altered by substituentsAllows for multiplexed detection and specific targeting

Photoaffinity Labels for Ligand-Receptor Interaction Studies

Photoaffinity labeling (PAL) is a powerful technique used to identify and map the binding sites of ligands within biological macromolecules like proteins. nih.govmdpi.com This method relies on a photoactivatable group, typically an aryl azide, diazirine, or benzophenone, which is attached to the ligand of interest. mdpi.comacs.org Aryl azides, upon irradiation with UV light, generate highly reactive nitrene intermediates that can form covalent bonds with nearby amino acid residues in the binding pocket. nih.gov

1-Naphthalenamine, 8-azido- contains the essential aryl azide moiety, making it a potential candidate for incorporation into photoaffinity probes. The naphthalene structure can serve as the core of a ligand or be attached to a known bioactive molecule. The 8-azido group provides the photo-crosslinking functionality. Studies on 8-azidoflavins have demonstrated the utility of this approach, where the 8-azido group serves as an effective photoaffinity label for flavoproteins. rsc.orgnih.govuni-konstanz.de These labels meet key criteria for PAL: they are stable in the dark, can be activated with light of a specific wavelength to minimize protein damage, and can bind specifically to the target site. rsc.orgnih.gov The amino group at the 1-position of 1-Naphthalenamine, 8-azido- provides a convenient point of attachment for linking the molecule to a ligand scaffold.

The extensive search did not uncover specific research detailing the use of "1-Naphthalenamine, 8-azido-" in the following mandated sections:

Applications in Macromolecular and Supramolecular Chemistry

Modification of Peptides and Nucleic Acids

While broader searches on related compounds, such as azidonaphthalene derivatives, show their use in applications like photoaffinity labeling and the development of fluorescent probes, this information does not directly address the specific methodologies and applications requested in your outline. Crucially, no literature could be found that details the use of "1-Naphthalenamine, 8-azido-" in click chemistry reactions for conjugating biopolymers or for the specific modification of peptides and nucleic acids.

Therefore, to adhere to the strict instructions of focusing solely on the provided outline and ensuring scientific accuracy, we are unable to produce the article at this time due to the lack of available scientific literature on this specific compound within the requested contexts.

Future Research Directions and Outlook for 1 Naphthalenamine, 8 Azido

Development of Green and Sustainable Synthetic Pathways

The future synthesis of 1-Naphthalenamine, 8-azido- is anticipated to move away from traditional methods that often involve harsh reagents and generate significant waste. The development of green and sustainable synthetic pathways will be a primary focus, emphasizing atom economy, the use of environmentally benign solvents, and the reduction of hazardous intermediates.

Key research efforts in this area will likely concentrate on:

Catalytic Approaches: The exploration of metal-catalyzed and organocatalyzed methods for the introduction of the azide (B81097) functionality is a promising avenue. These catalytic systems can offer high selectivity and efficiency under milder reaction conditions compared to stoichiometric reagents.

Flow Chemistry: The use of microreactor technology can offer significant advantages in terms of safety and scalability for the synthesis of energetic compounds like azides. Continuous flow processes allow for precise control over reaction parameters, minimizing the accumulation of potentially unstable intermediates.

Bio-inspired Synthesis: Investigating enzymatic or chemoenzymatic routes for the synthesis of 1-Naphthalenamine, 8-azido- or its precursors could offer a highly sustainable alternative to conventional chemical methods.

Synthetic StrategyKey Advantages
One-Pot SynthesisReduced waste, fewer purification steps, increased efficiency
Catalytic MethodsHigh selectivity, milder reaction conditions, lower catalyst loading
Flow ChemistryEnhanced safety, precise reaction control, improved scalability
Bio-inspired SynthesisHigh selectivity, use of renewable resources, mild reaction conditions

Exploration of Novel Catalytic Transformations and Reactivity Modes

The dual functionality of 1-Naphthalenamine, 8-azido- presents a fertile ground for the exploration of novel catalytic transformations and reactivity modes. The interplay between the amino and azido (B1232118) groups, influenced by their peri-relationship on the naphthalene (B1677914) scaffold, is expected to lead to unique chemical behaviors.

Future research in this domain will likely involve:

Intramolecular Cyclization Reactions: The proximity of the amino and azido groups could be exploited to synthesize novel nitrogen-containing heterocyclic systems through intramolecular cyclization reactions. These reactions could be triggered thermally, photochemically, or through catalysis, leading to the formation of unique polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science.

"Click" and Bioorthogonal Chemistry: The azide group is a well-established participant in "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Future work will likely involve using 1-Naphthalenamine, 8-azido- as a building block to construct complex molecular architectures and bioconjugates.

Nitrene Chemistry: The photolytic or thermolytic decomposition of the azide group to a highly reactive nitrene intermediate opens up a plethora of reaction possibilities. Research will focus on harnessing the reactivity of the in-situ generated nitrene for C-H amination, aziridination, and other insertion reactions, both intramolecularly and intermolecularly.

Metal-Catalyzed Cross-Coupling Reactions: The amino group can be a directing group in metal-catalyzed C-H functionalization reactions, allowing for the selective introduction of new substituents onto the naphthalene core. This would provide a powerful tool for the diversification of the 1-Naphthalenamine, 8-azido- scaffold.

Integration into Advanced Materials Science (e.g., Photoresponsive Materials)

The unique electronic and structural features of 1-Naphthalenamine, 8-azido- make it an attractive candidate for incorporation into advanced materials. The naphthalene core provides rigidity and desirable photophysical properties, while the azide and amine groups offer handles for polymerization and functionalization.

A significant area of future research will be the integration of this compound into photoresponsive materials:

Photoswitchable Polymers: The azide group can be converted into an azobenzene (B91143) moiety, a classic photoresponsive unit. By incorporating 1-Naphthalenamine, 8-azido- derivatives into polymer chains, it may be possible to create materials whose properties, such as shape, color, or solubility, can be reversibly controlled by light.

Fluorescent Probes and Sensors: Naphthalene-based fluorophores are known for their sensitivity to the local environment. By strategically modifying the amino group, it is conceivable to develop fluorescent probes based on the 1-Naphthalenamine, 8-azido- scaffold for the detection of specific analytes or for monitoring changes in biological systems. The azide group could serve as a quenching moiety that is removed upon reaction with the target analyte, leading to a "turn-on" fluorescent response.

High-Energy Density Materials: The high nitrogen content of the azide group contributes to a positive heat of formation, making 1-Naphthalenamine, 8-azido- and its derivatives potential candidates for the development of advanced high-energy density materials. Research in this area will focus on balancing energetic performance with thermal stability.

Material ApplicationKey Functional GroupPotential Property
Photoswitchable PolymersAzobenzene (derived from azide)Light-induced reversible changes in material properties
Fluorescent ProbesNaphthalene core and functionalized amine"Turn-on" fluorescence upon analyte detection
High-Energy Density MaterialsAzide groupHigh nitrogen content and positive heat of formation

Interdisciplinary Collaborations in Chemical Biology and Materials Engineering

The versatile nature of 1-Naphthalenamine, 8-azido- provides a platform for fruitful collaborations between chemists, biologists, and materials engineers. The ability to functionalize this molecule and incorporate it into larger systems opens up a wide range of interdisciplinary research opportunities.

Future collaborative efforts are envisioned in the following areas:

Chemical Biology: The azide group is a powerful tool for bioorthogonal labeling. 1-Naphthalenamine, 8-azido- derivatives could be designed as molecular probes to study biological processes in living cells. For example, a fluorescently tagged version could be used to label specific biomolecules through click chemistry, enabling their visualization and tracking.

Materials Engineering: The development of novel polymers and composites incorporating 1-Naphthalenamine, 8-azido- will require close collaboration between synthetic chemists and materials engineers. This will involve designing and synthesizing monomers, characterizing the resulting polymers, and evaluating their performance in specific applications, such as self-healing materials or advanced coatings.

Computational Chemistry: Theoretical studies will play a crucial role in guiding the experimental exploration of 1-Naphthalenamine, 8-azido-. Computational chemists can provide insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives, helping to rationalize experimental observations and predict the properties of new materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.